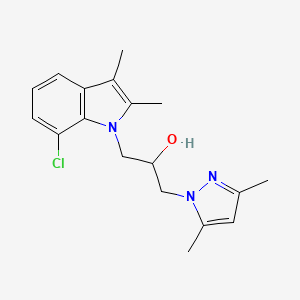

1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol

Description

The compound 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol is a hybrid heterocyclic molecule featuring a 7-chloro-2,3-dimethylindole moiety linked via a propan-2-ol bridge to a 3,5-dimethylpyrazole group.

Properties

IUPAC Name |

1-(7-chloro-2,3-dimethylindol-1-yl)-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O/c1-11-8-12(2)22(20-11)10-15(23)9-21-14(4)13(3)16-6-5-7-17(19)18(16)21/h5-8,15,23H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRDVCIMIURKAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(CN2C(=C(C3=C2C(=CC=C3)Cl)C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 303.78 g/mol. The presence of indole and pyrazole moieties suggests potential interactions with biological targets involved in signaling pathways.

This compound is hypothesized to act as an inhibitor of the PD-1/PD-L1 pathway, which is crucial in regulating immune responses. PD-L1 is often overexpressed in tumor cells, allowing them to evade immune detection. By blocking this interaction, the compound may enhance T-cell activation and promote anti-tumor immunity.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Immune Modulation | Inhibits PD-L1 interactions, enhancing T-cell responses |

| Anticancer Potential | Promotes apoptosis in tumor cells via immune activation |

| Neuroprotective Effects | Potentially protects against neurotropic alphaviruses |

| Antimicrobial Activity | Exhibits activity against certain bacterial strains |

Study on PD-1/PD-L1 Inhibition

A study published in Nature highlighted the compound's effectiveness as a small molecule inhibitor of the PD-1/PD-L1 interaction. The research utilized a multi-stage virtual screening approach that identified this compound as a promising candidate for immunotherapy applications. It was shown to stabilize PD-L1 dimers, thereby preventing its interaction with PD-1 on T cells .

Neuroprotective Properties

Research conducted on neurotropic alphaviruses indicated that derivatives of indole-based compounds could confer protection against viral infections such as Sindbis virus. These studies demonstrated that modifications to the indole structure could enhance potency and stability, suggesting a similar potential for our compound .

Antimicrobial Activity

In vitro studies have shown that compounds with similar structures exhibit antimicrobial properties against strains like Staphylococcus aureus. The mechanism appears to involve interference with bacterial DNA replication processes .

Pharmacokinetics and Toxicity

Preclinical studies assessing pharmacokinetics (PK) revealed that the compound could achieve significant plasma levels and maintain stability in biological systems. Toxicity assessments indicated a favorable profile compared to other therapeutic agents, with minimal adverse effects noted at effective doses .

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The indole and pyrazole moieties are known for their roles in inhibiting cancer cell proliferation. Research has indicated that derivatives of indole can induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapy .

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory properties due to the presence of the pyrazole group, which is often associated with such activities. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase enzymes, leading to reduced inflammation .

- Neuroprotective Effects : There is emerging evidence that compounds containing indole structures may provide neuroprotective benefits. This could be significant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a critical role .

Synthetic Applications

- Building Block in Organic Synthesis : The unique structure of this compound allows it to serve as a versatile building block in organic synthesis. Its indole and pyrazole components can be utilized to synthesize more complex heterocycles, which are valuable in drug development .

- Pharmacophore Modeling : The compound can be used in pharmacophore modeling to identify new ligands for biological targets. This approach enhances virtual screening processes for drug discovery by allowing researchers to focus on compounds with similar structural features .

Case Study 1: Anticancer Research

In a study published in Pharmacology Reports, researchers synthesized several derivatives of the compound and tested their efficacy against breast cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity, suggesting a pathway for developing more effective anticancer agents .

Case Study 2: Anti-inflammatory Activity

A research team investigated the anti-inflammatory potential of the compound using an animal model of arthritis. The findings demonstrated significant reductions in inflammatory markers and joint swelling when treated with the compound compared to controls, highlighting its therapeutic potential .

Chemical Reactions Analysis

Key Reaction Conditions

Relevant reaction conditions from analogous syntheses are summarized in Table 1 .

Characterization Methods

The compound’s structure is validated through spectroscopic analysis:

-

1H NMR :

-

13C NMR :

Biological and Functional Relevance

While the query focuses on chemical reactions, analogous compounds with indole-pyrazole linkers are explored in medicinal chemistry:

-

Antimicrobial Activity : Pyrazole derivatives exhibit antibacterial and antifungal properties .

-

Enzyme Inhibition : Indole-pyrazole hybrids are studied for their interactions with targets like PI3Kδ, leveraging hydrophobic pockets and hydrogen bonding .

Challenges and Optimization

-

Coupling Efficiency : Reaction yields vary (29–41.2%), suggesting sensitivity to factors like solvent choice (DMF vs. ethyl acetate) and reaction duration .

-

Purity : Purification often requires reverse-phase HPLC or silica gel chromatography due to complex byproduct profiles .

Data Tables

Table 2 compares the molecular properties of the target compound with related species.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

Key structural analogs are identified from the evidence, differing in substituent patterns on the indole and pyrazole rings or the nature of the bridging group (Table 1).

Table 1: Structural and Molecular Comparison of the Target Compound with Analogs

*Molecular weight calculated based on structural formula.

Key Observations:

- Chlorine vs. This substitution may enhance metabolic stability or target binding compared to non-halogenated analogs.

- Bridging Group Variations: Analogs with phenoxyethylamino bridges (e.g., compounds in ) exhibit distinct conformational flexibility and hydrogen-bonding capacity compared to the propan-2-ol linker in the target compound.

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and what parameters influence reaction efficiency?

Methodological Answer:

The synthesis involves coupling indole and pyrazole subunits via nucleophilic substitution or condensation reactions. Key steps include:

- Solvent Selection: Dichloromethane or ethanol under inert atmospheres (e.g., nitrogen) to prevent side reactions .

- Temperature Control: Reactions often require cooling (-20°C to -15°C) or reflux (25–30 hours) to optimize yield .

- Purification: Column chromatography (ethyl acetate/hexane) or recrystallization (2-propanol, methanol) removes impurities .

- Critical Parameters: Stoichiometry of diazomethane or hydroxylamine derivatives, reaction time, and pH adjustments during workup .

Advanced: How can reaction conditions be optimized to minimize byproduct formation during subunit coupling?

Methodological Answer:

- Design of Experiments (DoE): Vary temperature, solvent polarity, and catalyst loadings systematically. Use statistical models to identify optimal conditions .

- In Situ Monitoring: Employ techniques like TLC or inline NMR to track intermediate formation and adjust parameters in real time .

- Byproduct Mitigation: For example, hydroxylamine reactions may produce unexpected cyanoacetamide derivatives; adding excess NHOH·HCl and controlling reflux duration can suppress side pathways .

Basic: What spectroscopic and crystallographic techniques confirm the molecular structure?

Methodological Answer:

- NMR Spectroscopy: H and C NMR identify substituent positions (e.g., indole C7-Cl, pyrazole C3,5-methyl groups) .

- X-ray Diffraction: Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions in R_2$$^2(8) motifs) .

- Software Tools: SHELXL refines crystallographic data, handling disorder and anisotropic displacement parameters .

Advanced: How should discrepancies between expected and observed reaction products be analyzed?

Methodological Answer:

- Multi-Technique Validation: Combine X-ray (to resolve crystal structure), IR (to detect functional groups like C≡N), and H NMR (to assess proton environments) .

- Mechanistic Proposals: For unexpected products (e.g., 2-cyanoacetamide derivatives), propose stepwise pathways (e.g., oxime cyclization → imine fragmentation) and validate via isotopic labeling or DFT calculations .

Advanced: What strategies elucidate reaction mechanisms in indole-pyrazole hybrid systems?

Methodological Answer:

- Kinetic Studies: Monitor reaction rates under varying conditions (pH, temperature) to identify rate-determining steps.

- Computational Modeling: Use density functional theory (DFT) to simulate transition states and intermediates .

- Intermediate Trapping: Quench reactions at timed intervals to isolate intermediates (e.g., dioximes) for characterization .

Advanced: How can molecular docking predict the biological activity of this compound?

Methodological Answer:

- Descriptor Calculation: Use molecular weight (367.4 g/mol) and logP (~1.3) to estimate bioavailability .

- Docking Software: Align the compound with target proteins (e.g., kinases) using AutoDock Vina. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Basic: What challenges arise in refining the crystal structure, and how are they addressed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.